BenchChemオンラインストアへようこそ!

SLM6031434 hydrochloride

Sphingosine kinase 2 Enzyme inhibition Ki determination

Procure SLM6031434 hydrochloride (≥40-fold SphK2 selectivity) for unambiguous target validation. Its validated anti-fibrotic efficacy in UUO models and neuroprotection in tMCAO stroke models surpasses that of less selective or paradoxical SphK2 inhibitors. This chiral (S)-pyrrolidine carboximidamide provides a structurally characterized lead with confirmed binding mode for next-gen development.

Molecular Formula C22H31ClF3N5O2
Molecular Weight 490.0 g/mol
Cat. No. B610875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLM6031434 hydrochloride
SynonymsSLM6031434;  SLM-6031434;  SLM 6031434.
Molecular FormulaC22H31ClF3N5O2
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl
InChIInChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1
InChIKeyYIGAQKBPLMSWOD-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SLM6031434 Hydrochloride: Procurement-Grade SphK2 Inhibitor for Preclinical Pharmacology


(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride (CAS 1897379-34-8), commercially designated as SLM6031434 hydrochloride, is a selective small-molecule inhibitor of sphingosine kinase 2 (SphK2/SK2/SpK2) . The compound features a chiral (S)-pyrrolidine carboximidamide core linked to a 1,2,4-oxadiazole heterocycle bearing a 4-octoxy-3-(trifluoromethyl)phenyl substituent, with a molecular weight of 489.96 g/mol and ≥98% HPLC purity . Its primary documented application is as a pharmacological probe for interrogating SphK2-dependent sphingolipid signaling in fibrosis, neuroprotection, and inflammation research [1].

SLM6031434 Hydrochloride Cannot Be Replaced by Other SphK2 Inhibitors: The Evidence-Based Rationale


SphK2 inhibitors as a class exhibit profound variation in target potency, isoform selectivity, and in vivo pharmacological outcomes that preclude functional interchangeability. While compounds such as ABC294640 (opaganib), K145, HWG-35D, and SLR080811 all bear the label "SphK2 inhibitor," their quantitative differentiation in Ki values spans over two orders of magnitude—from nanomolar to micromolar ranges—with corresponding divergence in cellular S1P modulation and tissue-specific efficacy [1]. More critically, several in-class alternatives exhibit paradoxical pharmacology: SLR080811 induces SphK1-dependent elevation of blood S1P in mice rather than reduction, directly contradicting the intended molecular pharmacology [2]. SLM6031434 demonstrates a distinct selectivity signature (≥40-fold for SphK2 over SphK1) and validated anti-fibrotic and neuroprotective efficacy in multiple preclinical models, making generic substitution scientifically indefensible [3].

SLM6031434 Hydrochloride: Head-to-Head Quantitative Differentiation Data for SphK2 Inhibitor Selection


Potency Advantage: 15- to 25-Fold Higher SphK2 Affinity Compared to ABC294640 and K145

SLM6031434 exhibits a Ki of 0.4 μM for mouse recombinant SphK2 and 0.5 μM for rat recombinant SphK2, representing a 24.5-fold improvement in binding affinity versus ABC294640 (Ki = 9.8 μM) and a 16-fold improvement versus K145 (Ki = 6.4 μM) when evaluated under comparable recombinant enzyme assay conditions . For human SphK2, SLM6031434 demonstrates approximately 23-fold selectivity for SphK2 over SphK1 with 51% inhibition of SphK2 at 0.3 μM [1]. In contrast, ABC294640 achieves an IC50 of only 60 μM in cellular assays and K145 yields an IC50 of 4.3 μM, consistent with their weaker Ki values . This potency differential translates directly to lower compound consumption and reduced off-target exposure at pharmacologically active concentrations.

Sphingosine kinase 2 Enzyme inhibition Ki determination

Isoform Selectivity Profile: ≥40-Fold SphK2/SphK1 Discrimination Exceeds SLR080811 by 4-Fold

SLM6031434 demonstrates ≥40-fold selectivity for SphK2 over SphK1, with Ki values of 0.4 μM (mouse SphK2) and >20 μM (mouse SphK1) measured under identical recombinant enzyme assay conditions . In contrast, SLR080811—a structurally related guanidine-based SphK2 inhibitor—exhibits only approximately 10-fold selectivity (SphK2 Ki = 1.3 μM; SphK1 Ki = 12 μM) . More critically, SLR080811 paradoxically induces SphK1-dependent elevation of blood S1P in vivo, whereas SLM6031434 produces the intended reduction in S1P in Sphk1-/- mice and exhibits no such paradoxical activation [1]. HWG-35D achieves higher selectivity (100-fold) but with a distinct chemotype and different in vivo efficacy profile in fibrosis models.

Isoform selectivity SphK1 SphK2 Kinase profiling

Cellular Pharmacodynamic Validation: 47% S1P Reduction with 143% Sphingosine Accumulation at 100 nM

SLM6031434 produces concentration-dependent pharmacodynamic effects in U937 monocytic leukemia cells: at 100 nM concentration following 2-hour treatment, cellular sphingosine-1-phosphate (S1P) levels decrease to 47% of control while sphingosine levels increase to 143% of control . This bidirectional modulation of substrate and product pools directly confirms SphK2 target engagement and functional inhibition in a living cellular system. In contrast, ABC294640 requires substantially higher concentrations (IC50 = 60 μM in cellular assays) to achieve comparable S1P attenuation . K145 reduces total cellular S1P but exhibits a 16-fold weaker Ki, necessitating higher working concentrations that increase the risk of off-target kinase engagement . SLR080811 fails to reliably reduce S1P in vivo due to its SphK1-dependent paradoxical pharmacology.

Sphingosine-1-phosphate Cellular pharmacology U937 cells

In Vivo Target Engagement: Isoform-Specific Plasma S1P Reduction in Sphk1-/- Mice

SLM6031434 demonstrates isoform-specific in vivo target engagement: intravenous administration at 5 mg/kg reduces plasma S1P levels in Sphk1-/- mice (where SphK2 remains the sole S1P source) but does not reduce S1P in Sphk2-/- mice, confirming that SphK2 is the exclusive molecular target mediating this pharmacodynamic effect . Notably, SLM6031434 treatment paradoxically increases plasma S1P in wild-type mice—a phenomenon also observed with SphK2 genetic knockout, validating that the compound phenocopies SphK2 deficiency [1]. In direct contrast, SLR080811 produces SphK1-dependent elevation of blood S1P across all genetic backgrounds, reflecting its poor isoform selectivity and confounding pharmacology . This differential in vivo behavior establishes SLM6031434 as the preferred tool for studies requiring unambiguous attribution of effects to SphK2 inhibition.

In vivo pharmacology Pharmacokinetics S1P modulation

Structural Differentiation: Unique Side Cavity Engagement Confers Enhanced Potency and Selectivity

Structure-activity relationship (SAR) profiling and co-crystallography studies have identified that SLM6031434 (designated compound 8 in the primary SAR publication) engages a previously unrecognized side cavity within the SphK2 active site that is not accessed by earlier-generation inhibitors [1]. This side cavity interaction accounts for the compound's enhanced potency and selectivity profile compared to inhibitors lacking the optimal substitution pattern. Further SAR optimization of this scaffold yielded compound 10 with Ki = 89 nM and 73-fold selectivity, representing a direct evolutionary path from the SLM6031434 chemotype [2]. ABC294640, K145, and SLR080811 occupy distinct chemical space and do not engage this side cavity, explaining their inferior potency profiles.

Structure-activity relationship Binding mode SphK2 side cavity

Solubility Advantage: Aqueous Solubility Enables DMSO-Free In Vivo Formulation

SLM6031434 hydrochloride exhibits aqueous solubility of ≥2 mg/mL in water, enabling DMSO-free formulation for in vivo administration . This represents a practical advantage over more lipophilic SphK2 inhibitors that require high-percentage DMSO or specialized vehicles for parenteral dosing. The compound's calculated logP is 5.95, yet the hydrochloride salt form confers sufficient aqueous solubility for direct dissolution [1]. Comparative solubility data for ABC294640 and K145 indicate they typically require DMSO-based formulations, introducing vehicle-associated toxicity and pharmacokinetic variability in long-term in vivo studies. The availability of validated in vivo formulation protocols (e.g., 10% DMSO + 5% Tween-80 + 85% saline) provides additional experimental flexibility .

Formulation Aqueous solubility In vivo dosing

SLM6031434 Hydrochloride: Evidence-Supported Application Scenarios for Research and Preclinical Development


Renal Fibrosis Preclinical Studies: Validated Anti-Fibrotic Efficacy in UUO Model

SLM6031434 has been co-validated alongside HWG-35D in a unilateral ureteral obstruction (UUO) mouse model of progressive tubulointerstitial fibrosis [1]. The compound demonstrates effective anti-fibrotic efficacy, operating through a mechanism involving increased sphingosine accumulation and upregulation of Smad7 expression—a negative regulator of TGF-β signaling . This validated disease model application distinguishes SLM6031434 from SLR080811, which lacks published anti-fibrotic efficacy data, and from ABC294640, which has been primarily characterized in oncology contexts. For procurement supporting renal fibrosis research, SLM6031434 provides peer-reviewed, model-specific validation that generic SphK2 inhibitors cannot substitute.

Ischemic Stroke Neuroprotection Research: tMCAO Model Validation

SLM6031434 confers neuroprotective efficacy in the transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke when administered intravenously at 2 mg/kg 2 hours prior to occlusion [1]. This neuroprotective effect parallels observations in SphK2-knockout mice, confirming that the observed protection derives specifically from SphK2 inhibition rather than off-target pharmacology . Notably, no comparable tMCAO validation data exist for K145 or SLR080811, and ABC294640's stroke research applications remain limited. For procurement intended for cerebral ischemia studies, SLM6031434 offers unique model-validated evidence that competing SphK2 inhibitors lack.

SphK2-Specific Mechanistic Studies: Clean Isoform Discrimination for Target Validation

SLM6031434's ≥40-fold SphK2/SphK1 selectivity, combined with its genetic knockout-consistent in vivo pharmacology (S1P reduction in Sphk1-/- but not Sphk2-/- mice), establishes it as the preferred chemical probe for experiments requiring unambiguous attribution of phenotypic effects to SphK2 inhibition [1]. In direct contrast, SLR080811 exhibits only ~10-fold selectivity and induces SphK1-dependent S1P elevation that confounds data interpretation . ABC294640, while selective for SphK2, requires 60 μM concentrations for cellular activity, introducing substantial off-target risk [2]. For hypothesis-driven target validation studies, SLM6031434 provides the cleanest pharmacological tool with the least experimental ambiguity.

SphK2 Medicinal Chemistry Optimization: Scaffold with Validated SAR Trajectory

SLM6031434 serves as a structurally characterized lead scaffold for SphK2 inhibitor optimization, with published X-ray co-crystallography data confirming its engagement of a unique side cavity in the SphK2 active site [1]. This SAR platform has already yielded optimized derivatives (e.g., compound 10 with Ki = 89 nM, 73-fold selectivity) demonstrating a clear potency improvement trajectory . For medicinal chemistry programs seeking to develop next-generation SphK2 inhibitors, SLM6031434 represents a rationally designed starting point with validated binding mode information—a strategic advantage over alternative chemotypes like K145 (thiazolidinedione scaffold) or ABC294640 (aryladamantane scaffold) for which comparable structural data may be less comprehensive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLM6031434 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.